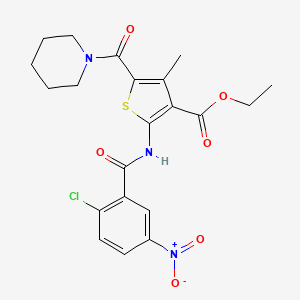

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Description

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a thiophene-based small molecule characterized by multiple functional groups:

- Position 3: An ethyl carboxylate group, enhancing solubility and enabling further derivatization.

- Position 4: A methyl group, influencing steric and electronic properties.

- Position 5: A piperidine-1-carbonyl moiety, which may improve membrane permeability and target binding.

Its synthesis likely involves cyclization and acylation steps similar to related thiophene derivatives .

Properties

IUPAC Name |

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O6S/c1-3-31-21(28)16-12(2)17(20(27)24-9-5-4-6-10-24)32-19(16)23-18(26)14-11-13(25(29)30)7-8-15(14)22/h7-8,11H,3-6,9-10H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUVPFZZEGZOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations

Methoxy or fluorine substituents (e.g., in ) may reduce reactivity but improve bioavailability. Piperidine vs. morpholine at position 5: Piperidine is more lipophilic, while morpholine’s oxygen atom may improve water solubility .

Synthetic Routes: Most derivatives are synthesized via Gewald reaction or acylation of 2-amino-thiophene intermediates . For example, the 4-nitrophenyl analog in was prepared via condensation of 4-nitrophenylacetic acid with ethyl cyanoacetate, followed by cyclization.

Biological Activity :

- While direct data for the target compound are lacking, structurally similar compounds (e.g., ) exhibit antibacterial and antifungal activities. The nitro group in the target compound may enhance activity against resistant strains.

Physicochemical Properties :

- Molecular weights range from 318.77 () to 467.5 (). The target compound’s nitro and piperidine groups likely result in moderate lipophilicity (estimated logP ~3–4), comparable to K813-0027 (logP 3.258) .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential functionalization of the thiophene core. Key steps include:

- Cyclization : Use sulfur and diene precursors under controlled temperatures (80–100°C) to form the thiophene ring .

- Substituent Introduction : Electrophilic aromatic substitution (EAS) with 2-chloro-5-nitrobenzoyl chloride and piperidine-1-carbonyl chloride in DMF, catalyzed by triethylamine (TEA) at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Optimization Tips :- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Adjust stoichiometry (1:1.2 molar ratio for nitrobenzamido group) to enhance conversion .

What analytical techniques are most effective for confirming structural integrity post-synthesis?

- NMR Spectroscopy :

- ¹H NMR : Identify ester methyl groups (δ 1.2–1.4 ppm), thiophene protons (δ 6.8–7.5 ppm), and piperidine protons (δ 1.5–2.8 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 505.08 for C₂₁H₁₈ClN₃O₆S) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

How does the 2-chloro-5-nitrobenzamido group influence biological activity compared to other benzamido derivatives?

The 2-chloro-5-nitrobenzamido group enhances electron-withdrawing effects, increasing binding affinity to enzymes like COX-2 or kinases. Comparative studies show:

The chloro-nitro combination improves lipophilicity and target selectivity, reducing off-target effects .

What strategies resolve contradictions in reported biological activity data for similar thiophene derivatives?

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-lumen) to minimize variability .

- Structural Modifications : Systematically vary substituents (e.g., replacing nitro with methoxy) to isolate activity contributors .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .

What in vitro/in vivo models are recommended for pharmacokinetic studies?

- In Vitro :

- Caco-2 cells : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates high absorption) .

- Microsomal Stability : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ >30 min preferred) .

- In Vivo :

How can computational tools predict interaction mechanisms with biological targets?

- Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., H-bonding with Gln178, hydrophobic contacts with Leu294) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with improved potency .

What safety protocols are critical during handling and storage?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., NOx from nitro groups) .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.